
5-Phenyltetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyltetradecane, also known as tetradecylbenzene or 1-phenyltetradecane, is an organic compound with the molecular formula C20H34. It belongs to the class of alkylbenzenes and is characterized by a benzene ring attached to a tetradecane chain. This compound is often used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyltetradecane typically involves the alkylation of benzene with tetradecane. This reaction can be catalyzed by various Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is carried out under anhydrous conditions to prevent the deactivation of the catalyst by moisture .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the Friedel-Crafts alkylation process. This method involves the reaction of benzene with tetradecane in the presence of a catalyst like aluminum chloride. The reaction is conducted at elevated temperatures and pressures to ensure high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyltetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield alcohols, ketones, or carboxylic acids.
Reduction: Reduction typically produces more saturated hydrocarbons.
Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
5-Phenyltetradecane has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic analysis and as a starting material for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-phenyltetradecane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyldodecane
- 1-Phenyldecane
- 1-Phenyloctane
- 1-Phenyldodecane
Uniqueness
Compared to its shorter-chain analogs, 5-phenyltetradecane has a longer alkyl chain, which enhances its hydrophobicity and affects its physical properties such as melting and boiling points. This makes it particularly useful in applications requiring high hydrophobicity and stability .
Eigenschaften
CAS-Nummer |
4534-56-9 |
|---|---|
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
tetradecan-5-ylbenzene |
InChI |
InChI=1S/C20H34/c1-3-5-7-8-9-10-12-16-19(15-6-4-2)20-17-13-11-14-18-20/h11,13-14,17-19H,3-10,12,15-16H2,1-2H3 |
InChI-Schlüssel |
RAWFVRXBPRHWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


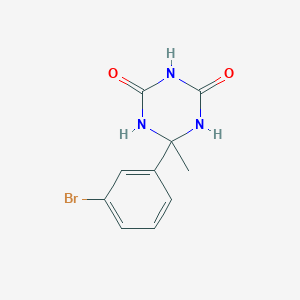
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
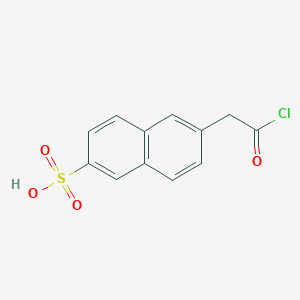
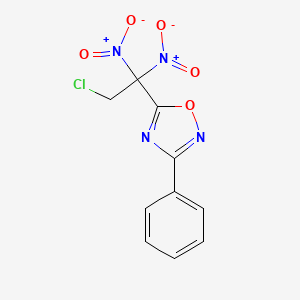
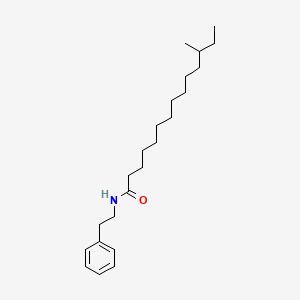
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
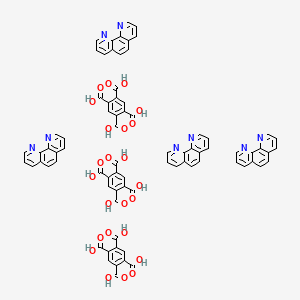
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
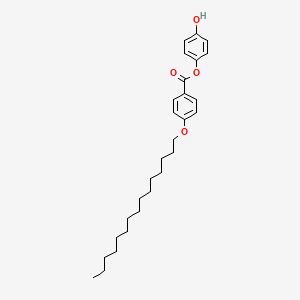
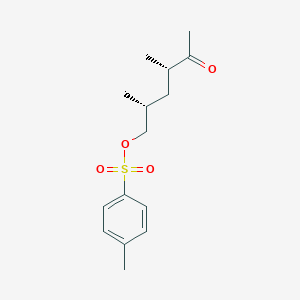

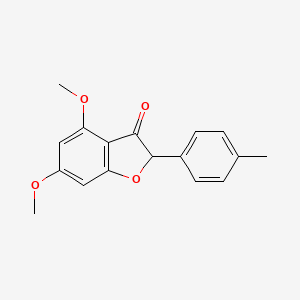
![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
